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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)pyridin-2-amine

CAS No.: 893738-14-2

Cat. No.: B113215

Get Quote

Core Scaffold Analysis and Synthetic Protocols for Drug Discovery

Executive Summary
5-(3-Chlorophenyl)pyridin-2-amine (CAS: 893738-14-2) represents a "privileged scaffold" in

medicinal chemistry, specifically designed as a Type I Kinase Hinge Binder. Its structural core—

a 2-aminopyridine moiety linked to a meta-substituted phenyl ring—exploits the donor-

acceptor-donor (D-A-D) hydrogen bonding motif essential for ATP-competitive inhibition.

This guide provides a rigorous technical breakdown of this scaffold, focusing on its synthesis

via Suzuki-Miyaura cross-coupling, its derivatization into high-potency urea/amide inhibitors

(targeting p38 MAPK, VEGFR, and RAF), and the structure-activity relationships (SAR) that

drive its utility in modern oncology and immunology.

Chemical Identity & Structural Logic[1]
Physicochemical Profile
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The molecule combines a polar, basic pyridine headgroup with a lipophilic, electron-

withdrawing chlorophenyl tail. This amphiphilic nature allows it to anchor in the polar kinase

hinge region while projecting the aryl group into the hydrophobic "gatekeeper" pocket.

Property Value Technical Note

IUPAC Name
5-(3-Chlorophenyl)pyridin-2-

amine
Unambiguous identifier

SMILES
NC1=NC=C(C2=CC=CC(Cl)=

C2)C=C1
Machine-readable format

Molecular Weight 204.66 g/mol
Ideal fragment size (MW <

300)

cLogP ~2.5
Optimal lipophilicity for

membrane permeability

H-Bond Donors 2 (Exocyclic -NH₂)
Critical for Glu/Met backbone

interaction

H-Bond Acceptors 2 (Pyridine N, -NH₂) Critical for Hinge interaction

pKa (Pyridine N) ~6.8

Protonatable at physiological

pH (lysosome trapping

potential)

The "Hinge Binder" Mechanism
The 2-aminopyridine motif is the functional engine of this scaffold. In the ATP-binding pocket of

a kinase, it mimics the adenine ring of ATP.

N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the

backbone NH of the hinge region.

C2-NH₂ (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) interacting with the

backbone Carbonyl (C=O) of the hinge.

Synthetic Methodology (Self-Validating Protocol)
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The most robust route to 5-(3-Chlorophenyl)pyridin-2-amine is the Suzuki-Miyaura Cross-

Coupling. This protocol is designed for high throughput and scalability, minimizing

homocoupling side products.

Reaction Pathway Diagram

Mechanism Cycle

2-Amino-5-bromopyridine
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Oxidative Addition Transmetallation Reductive Elimination

Click to download full resolution via product page

Caption: Pd-catalyzed Suzuki-Miyaura coupling pathway for biaryl synthesis.

Step-by-Step Protocol
Objective: Synthesis of 5-(3-Chlorophenyl)pyridin-2-amine on a 10 mmol scale.

Reagents:

2-Amino-5-bromopyridine (1.73 g, 10.0 mmol)

3-Chlorophenylboronic acid (1.72 g, 11.0 mmol, 1.1 equiv)

Pd(dppf)Cl₂ · DCM complex (408 mg, 0.5 mmol, 5 mol%)

Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (10 mL)

1,4-Dioxane (40 mL, degassed)
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Procedure:

Inert Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and

reflux condenser. Purge with Nitrogen (N₂) or Argon for 5 minutes.

Solvation: Add 2-amino-5-bromopyridine, 3-chlorophenylboronic acid, and Pd(dppf)Cl₂. Add

the degassed 1,4-dioxane.

Activation: Add the 2.0 M Na₂CO₃ solution via syringe. The biphasic mixture will turn dark

orange/brown.

Reflux: Heat the reaction block to 90°C. Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or

LC-MS. Conversion is typically complete within 4–6 hours.

Work-up: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50

mL) followed by brine (50 mL).

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0% → 60%

EtOAc in Hexanes).

Characterization: The product is typically an off-white to beige solid.

Expected MS (ESI+): m/z 205.1 [M+H]⁺.

Medicinal Chemistry & Derivative Logic
This scaffold is rarely the final drug; it is a "warhead" carrier. The primary derivatization point is

the exocyclic 2-amino group.

Derivatization Strategies (SAR)
Transforming the amine into a Urea or Amide dramatically increases potency by adding new H-

bond donors/acceptors that interact with the conserved "DFG-motif" (Asp-Phe-Gly) in kinases.
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Derivative Class Reagent Target Interaction Therapeutic Area

Ureas Aryl Isocyanates
Binds to Glu/Asp in

DFG-out pocket

p38 MAPK, RAF (e.g.,

Sorafenib analogs)

Amides Acid Chlorides

Steric fit into

hydrophobic back-

pocket

VGSC (Nav1.7) Pain

Sulfonamides Sulfonyl Chlorides
Strong H-bond

acceptor

Ion Channel

modulators
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Modification: Urea Formation
(+ Isocyanate)

Modification: Amide Coupling
(+ Acid Chloride)

p38 MAPK Inhibitors
(Anti-inflammatory)

Nav1.7 Blockers
(Neuropathic Pain)

Raf/MEK Inhibitors
(Oncology)

Creates DFG-out binderStabilizes inactive conformation Voltage Sensor Domain binding
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Caption: SAR decision tree for derivatizing the aminopyridine core.

Biological Applications & Mechanism of Action
Kinase Inhibition (p38 MAPK & RAF)
The 3-chlorophenyl group serves a specific purpose: it is a lipophilic "gatekeeper" probe. In p38

MAPK inhibitors, this phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding

site, displacing water and increasing binding entropy.
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Mechanism: Competitive inhibition at the ATP site.[1]

Key Residue Interactions: The pyridine N accepts a bond from the hinge region backbone

amide (e.g., Met109 in p38), while the 3-Cl substituent provides selectivity by filling the

hydrophobic pocket.

Voltage-Gated Sodium Channels (Nav1.7)
Biaryl amine derivatives have shown efficacy as state-dependent blockers of Nav1.7.

Mechanism: Binding to the local anesthetic site or the voltage-sensing domain (VSD),

stabilizing the inactivated state of the channel.

Relevance: Treatment of erythromelalgia and diabetic neuropathy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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